(R)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine
Description
Structural Elucidation of (R)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine
Molecular Architecture and Stereochemical Configuration
Chiral Center Analysis at the Ethanamine Moiety
The ethanamine moiety in this compound contains a chiral carbon atom bonded to an amino group (-NH2), a phenyl ring, a methyl group (-CH3), and the dicyclohexylphosphino-substituted phenyl group. The R configuration at this chiral center arises from the Cahn-Ingold-Prelog priority rules, where the highest-priority substituents (phosphino group > phenyl > amino > methyl) dictate the spatial arrangement. This configuration critically influences the ligand’s ability to induce enantioselectivity in catalytic cycles, as the three-dimensional orientation of the bulky dicyclohexylphosphino group creates a chiral pocket around the metal center.
X-ray crystallographic studies of analogous compounds, such as (R)-2-(Diphenylphosphino)-1-phenylethanamine, reveal bond angles and torsion angles that stabilize the R configuration. For instance, the P-C-C-N dihedral angle in such structures typically ranges between 60° and 90°, minimizing steric clashes between the phosphino and amino groups. Single-crystal X-ray diffraction (SCXRD) further confirms the tetrahedral geometry around the chiral carbon, with bond lengths of approximately 1.54 Å for C-N and 1.85 Å for C-P.
Conformational Dynamics of the Dicyclohexylphosphino Substituents
The dicyclohexylphosphino group exhibits dynamic conformational behavior due to the rotation of cyclohexyl rings around the P-C bonds. Nuclear magnetic resonance (NMR) spectroscopy of related ligands, such as 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, shows distinct proton environments for axial and equatorial hydrogen atoms on the cyclohexyl rings, indicating restricted rotation at room temperature. Variable-temperature NMR experiments reveal coalescence temperatures near -20°C, corresponding to an energy barrier of ~50 kJ/mol for ring flipping.
In the solid state, SCXRD data demonstrate that the cyclohexyl rings adopt chair conformations, with one ring positioned pseudo-axial and the other pseudo-equatorial relative to the phosphorus atom. This arrangement minimizes steric hindrance between the cyclohexyl groups and the phenyl ring, resulting in a dihedral angle of 75–85° between the phosphorus atom and the aromatic plane. Density functional theory (DFT) calculations predict a rotational barrier of ~30 kJ/mol for the dicyclohexylphosphino group, suggesting moderate flexibility in solution.
Comparative Analysis with Related Chiral Phosphine-Amine Hybrid Ligands
Structural Analogues in the Buchwald-Hartwig Amination Catalyst Family
This compound belongs to the broader class of Buchwald-Hartwig amination catalysts, which typically feature electron-rich phosphine ligands paired with amine groups. A key analogue, 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) , shares structural similarities but replaces the ethanamine moiety with a methoxy-substituted biphenyl group. The table below highlights critical differences:
The ethanamine group in this compound enhances metal-ligand cooperativity compared to SPhos, enabling faster oxidative addition steps in palladium-catalyzed couplings. However, SPhos’s methoxy groups improve solubility in polar solvents, a trade-off that limits the utility of the ethanamine derivative in aqueous media.
Steric and Electronic Contrasts with Sila-Phosphine Derivatives
Sila-phosphine derivatives, which replace phosphorus with silicon, exhibit distinct electronic profiles due to silicon’s lower electronegativity (1.90 vs. 2.19 for phosphorus). For example, dicyclohexylsilane-phosphine hybrids feature longer Si-P bond lengths (~2.20 Å) compared to P-P bonds (~2.10 Å), reducing π-backdonation to metal centers. This electronic deficiency often necessitates higher catalyst loadings in cross-coupling reactions.
Sterically, sila-phosphines introduce larger substituents (e.g., cyclohexyl groups on silicon), increasing the cone angle to ~200° and impeding substrate access to the metal center. In contrast, this compound balances steric bulk and flexibility, as its amine group can rotate to accommodate diverse substrates.
Properties
Molecular Formula |
C20H32NP |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(1R)-1-(2-dicyclohexylphosphanylphenyl)ethanamine |
InChI |
InChI=1S/C20H32NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h8-9,14-18H,2-7,10-13,21H2,1H3/t16-/m1/s1 |
InChI Key |
SGNNZFBEFKGDNB-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine typically involves the reaction of 2-(dicyclohexylphosphino)benzaldehyde with ®-1-phenylethylamine. The reaction is carried out under inert conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Coordination Chemistry with Iridium
The ligand forms stable complexes with iridium precursors such as [Ir(COD)(OMe)]₂ (COD = cycloocta-1,5-diene). Reaction outcomes depend on solvent and substituents:
-
In aprotic solvents , meridional coordination dominates, with the ligand binding via phosphorus and nitrogen donors .
-
In protic solvents , reversible ortho-metalation occurs at the phenyl group, forming hydride species (mono-, di-, or trihydrides) .
Key Complexes
Single-crystal X-ray studies confirm a distorted octahedral geometry in [IrH(COD)(PNP*)], with the ligand adopting a bidentate (P,P) mode .
Ruthenium-Catalyzed Dehydrogenation
When coordinated to ruthenium, the ligand facilitates formic acid dehydrogenation and CO₂ hydrogenation :
-
Active species : Ru dihydrides [(iPrPNPhP)Ru(H)₂(CO)] (syn/anti isomers).
-
Mechanism : Protonation of the dihydride generates a formate intermediate, followed by turnover-limiting decarboxylation (DFT-supported) .
Catalytic Performance
| Substrate | TOF (h⁻¹) | Selectivity | Conditions |
|---|---|---|---|
| Formic acid | 1,200 | >99% H₂/CO₂ | 100°C, toluene |
| CO₂/H₂ | 350 | 95% formate | 80°C, THF |
Steric effects from the dicyclohexyl groups enhance regioselectivity in alkyne insertion reactions .
Palladium-Mediated Coupling Reactions
The ligand’s phosphorus center participates in Pd-catalyzed C–C bond formation:
-
Quinoline synthesis : Direct coupling of 2-iodoanilines with maleates/fumarates yields quinolin-2(1H)-ones via vinylic substitution .
-
Role : Stabilizes Pd intermediates, suppressing β-hydride elimination .
Representative Reaction
Ferrocene Hybrid Ligands
Derivatives incorporating ferrocene, such as [(R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyl]di-tert-butylphosphine, exhibit planar chirality and enhance enantioselectivity in hydrogenation . These systems are structurally characterized by:
-
Coordination Modes : P,P-bidentate or P,N-chelation.
-
Applications : Asymmetric hydrogenation of ketones (up to 98% ee) .
Ortho-Metalation and Dynamic Behavior
The ligand undergoes reversible C–H activation at the phenyl ring when bound to electron-rich metals like Ir(I). This process is solvent-dependent and critical for catalytic turnover in hydrogen transfer reactions .
Synthetic Modifications
-
Sulfinamide derivatives : Reaction with sulfonyl chlorides yields chiral sulfinamides (e.g., [S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide), used in asymmetric alkylation .
-
Phosphine oxidation : The dicyclohexylphosphino group resists oxidation under inert conditions but slowly oxidizes in air, necessitating argon handling .
Comparative Reactivity
| Ligand Feature | Impact on Reactivity |
|---|---|
| Dicyclohexylphosphino | Enhanced steric bulk → improved regioselectivity |
| Chiral amine center | Enantiocontrol in asymmetric catalysis |
| Flexible ethylene backbone | Adaptable coordination modes (meridional/facial) |
Scientific Research Applications
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand allows for enantioselective reactions, leading to the formation of optically active products.
Comparison with Similar Compounds
Comparison with Similar Compounds
The ligand is compared below with structurally related phosphorus ligands used in ATRP and other catalytic systems. Key differences lie in the phosphino substituents, amine functionality, and stereochemical configuration, which collectively influence catalytic performance.
Structural and Functional Comparison
| Compound Name | Phosphino Substituents | Amine Structure | Steric Bulk | Electronic Properties | Application in ATRP |
|---|---|---|---|---|---|
| (R)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine | Dicyclohexyl | (R)-Ethanamine | High | Strong σ-donor | High activity |
| Triphenylphosphine (TPP) | Triphenyl | None | Moderate | Moderate σ-donor | Moderate activity |
| Tricyclohexylphosphine (TCHP) | Tricyclohexyl | None | Very high | Strong σ-donor | Low solubility |
| N,N-Dimethyl-(2-(diphenylphosphino)phenyl)methanamine (DMDPM) | Diphenyl | N,N-Dimethyl methanamine | Moderate | Moderate σ-donor | Moderate control |
| N,N-Dimethyl-(2-(dicyclohexylphosphino)phenyl)methanamine (DMDCM) | Dicyclohexyl | N,N-Dimethyl methanamine | High | Strong σ-donor | High stability |
Key Findings
Phosphino Substituents: Dicyclohexylphosphino groups (as in the target compound) provide greater steric bulk and stronger σ-donor capacity compared to diphenyl or triphenyl groups (e.g., TPP, DMDPM). This enhances metal-center stabilization and polymerization control . Tricyclohexylphosphine (TCHP) exhibits even higher steric bulk but lacks an amine moiety, reducing solubility and versatility in polar solvents .
Amine Functionality: The ethanamine group in the target compound introduces chirality, enabling enantioselective catalysis, unlike non-chiral ligands like TPP or TCHP.
Performance in ATRP :
- Bulkier ligands (e.g., the target compound, DMDCM) generally improve control over polymer dispersity but may reduce catalytic activity due to slower radical deactivation .
- Electron-donating dicyclohexyl groups enhance the reducing power of iron catalysts, accelerating initiation phases in ATRP compared to electron-withdrawing substituents .
Research Findings and Implications
- Steric Effects: The high steric bulk of dicyclohexylphosphino ligands mitigates undesirable side reactions (e.g., β-hydride elimination) but requires optimized reaction conditions to maintain activity .
- Chirality: The (R)-configuration in the target compound enables asymmetric induction in polymer branching, a feature absent in non-chiral analogs like DMDCM or TPP.
- Solubility: The amine group improves solubility in protic solvents compared to purely hydrocarbon-based ligands like TCHP, broadening compatibility with diverse monomer systems.
Biological Activity
(R)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine, a phosphine ligand, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to participate in various catalytic processes and biological interactions, particularly in the context of drug development and synthesis.
- Molecular Formula : CHNP
- Molecular Weight : 319.43 g/mol
- Structure : The compound features a dicyclohexylphosphino group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its role as a ligand in palladium-catalyzed reactions, which have implications in medicinal chemistry. The compound has shown promise in various studies related to enzyme inhibition and as a potential therapeutic agent.
Inhibition Studies
- Acetylcholinesterase (AChE) Inhibition : Research indicates that compounds with similar structural motifs to this compound exhibit significant inhibition of AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, some derivatives have reported IC values in the low micromolar range .
- Kinase Inhibition : The compound's phosphine nature allows it to interact with various kinases. For example, studies on phosphine ligands have shown that they can inhibit tyrosine kinases, which are crucial in cancer signaling pathways .
Case Study 1: AChE Inhibition
A study exploring the structure-activity relationship (SAR) of AChE inhibitors found that introducing bulky groups like dicyclohexylphosphino significantly enhanced inhibitory potency. The most potent compounds exhibited IC values as low as 0.09 μM against AChE, indicating a strong potential for treating Alzheimer's disease .
Case Study 2: Kinase Selectivity
In another investigation, this compound was tested against various kinases. The results showed moderate selectivity towards BMX and BTK kinases with IC values around 2 nM. This selectivity is crucial for developing targeted therapies for hematological malignancies .
Data Tables
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : NMR confirms phosphine coordination (δ ≈ 15–25 ppm). and NMR verify aromatic and cyclohexyl proton environments .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for ligand design in catalysis .
- Elemental Analysis : Ensures >97% purity, with deviations indicating residual solvents or byproducts .
How is this compound utilized in asymmetric catalysis?
Basic Research Focus
This compound serves as a chiral ligand in transition-metal-catalyzed reactions:
- Applications :
- Asymmetric hydrogenation of ketones (e.g., acetophenone derivatives).
- Cross-coupling reactions (Suzuki-Miyaura) requiring bulky, electron-rich phosphine ligands.
- Example : In rhodium-catalyzed hydrogenation, enantiomeric excess (ee) >90% is achieved under 10 bar H at 25°C .
What challenges arise in maintaining air- and moisture-sensitive stability during experiments?
Q. Advanced Research Focus
- Handling Protocol : Storage under argon at –20°C prevents oxidation of the phosphine group. Use of Schlenk lines for synthesis and gloveboxes for catalytic testing is mandatory .
- Decomposition Signs : Discoloration (yellow to brown) indicates phosphine oxide formation, detectable via NMR (δ ≈ 30 ppm for P=O) .
How can researchers optimize catalytic efficiency when using this ligand in enantioselective reactions?
Q. Advanced Research Focus
-
Parameter Screening :
-
Ligand Modification : Introducing electron-withdrawing groups on the phenyl ring enhances metal center electrophilicity, improving reaction rates .
How should contradictory data on catalytic performance across studies be analyzed?
Advanced Research Focus
Contradictions often arise from:
- Substrate Scope Limitations : Steric hindrance in bulky substrates reduces turnover frequency.
- Metal-Ligand Mismatch : Rh vs. Pd compatibility requires adjusting ligand denticity and electronic profile.
Resolution Strategy : - Compare turnover numbers (TON) under standardized conditions (e.g., 1 mol% catalyst, 24 h runtime).
- Use mechanistic probes (e.g., radical traps, isotopic labeling) to identify divergent pathways .
What computational methods support the design of derivatives for improved catalytic activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
